Comparative Cytotoxicity of 1,3-Dihydroxy-4-methoxy-10-methylacridone Against a Close Methoxy Analog in a Multi-Drug Resistant Cancer Panel
A study directly compared the cytotoxicity of 1-hydroxy-4-methoxy-10-methylacridone (a close analog differing by one hydroxyl group) and 1,3-dimethoxy-10-methylacridone (another analog) against a panel of 9 drug-sensitive and multidrug-resistant (MDR) cancer cell lines. The data shows that the target compound's activity is distinct, with the 1,3-dimethoxy analog demonstrating significantly higher potency. [1]
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.78 µM to 106.47 µM (1-hydroxy-4-methoxy-10-methylacridone) |
| Comparator Or Baseline | 1,3-dimethoxy-10-methylacridone: 3.38 µM to 58.10 µM |
| Quantified Difference | The 1,3-dimethoxy analog is approximately 2- to 3-fold more potent across the panel, with the lowest IC50 being 3.38 µM compared to 6.78 µM for the target compound. |
| Conditions | Resazurin reduction assay against 9 drug-sensitive and MDR cancer cell lines, including CCRF-CEM, CEM/ADR5000, HCT116 (p53+/+), HCT116 (p53-/-), MDA-MB-231-pcDNA, MDA-MB-231-BCRP, HepG2, U87MG, U87MG.ΔEGFR |
Why This Matters
This demonstrates that the substitution of a hydroxyl group for a methoxy group at the 3-position (as in the comparator) results in a quantifiable and substantial increase in cytotoxic potency, making the compounds non-interchangeable for oncology research.
- [1] Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 946-951. DOI: 10.1016/j.phymed.2015.07.002 View Source
